木樨草素 7-O-葡萄糖醛酸苷

描述

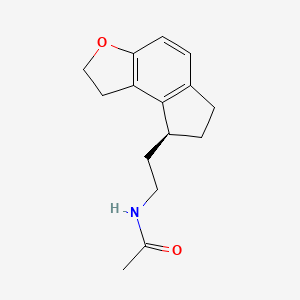

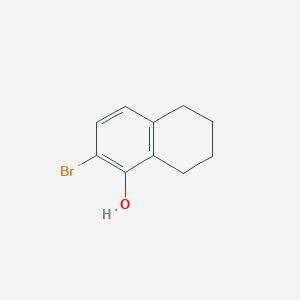

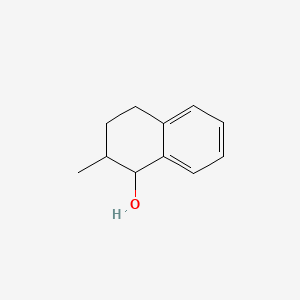

Tricin 7-O-glucuronide is a flavonoid found in Alfalfa (Medicago sativa L.) . It belongs to the class of organic compounds known as flavonoid-7-o-glucuronides, which are phenolic compounds containing a flavonoid moiety that is O-glycosidically linked to glucuronic acid at the C7-position .

Synthesis Analysis

The synthesis of Tricin 7-O-glucuronide involves a complex biosynthetic pathway. This pathway involves several enzymes and intermediate compounds . A similar flavonoid glycoside, scutellarin-7-O-glucuronide, has been synthesized in eight steps from a chalcone derivative .Molecular Structure Analysis

The molecular formula of Tricin 7-O-glucuronide is C23H22O13 . The structure includes a flavonoid moiety and a glucuronic acid moiety .Physical and Chemical Properties Analysis

Tricin 7-O-glucuronide is a yellow amorphous powder . The UV maximum absorptions (MeOH) at 248 and 350 nm are characteristic of flavonoids . Other physical and chemical properties such as solubility and pKa are not well-documented .科学研究应用

抗肿瘤活性

- 木樨草素 7-O-葡萄糖醛酸苷在抗肿瘤活性方面显示出潜力。一项研究从东方土当归中分离出一种新的黄酮类糖苷,木樨草素-7-O-(β-葡萄糖醛酸苷-6″-丁酯),显示出对人肿瘤细胞系 HepG2 和 HeLa 的抗肿瘤活性 (Xu et al., 2016)。

提高生物利用度

- 研究重点是通过合成木樨草素-氨基酸衍生物来提高木樨草素的生物利用度,其中木樨草素-丙氨酸-谷氨酸偶联物显示出改善的稳定性和口服后优异的生物利用度 (Ninomiya et al., 2011)。

脑缺血保护

- 木樨草素 7-葡萄糖苷与木樨草素 7-O-葡萄糖醛酸苷密切相关,其对脑缺血的保护作用已得到研究。发现它可以减轻脑缺血/再灌注损伤,表明具有神经保护潜力 (Jiang et al., 2012)。

抗糖尿病潜力

- 一项研究表明,木樨草素可以显着增加小鼠骨骼肌细胞中的葡萄糖摄取,暗示其作为抗糖尿病剂的潜力。这种作用是通过激活参与葡萄糖代谢的信号通路来介导的 (Kim et al., 2016)。

抗氧化和抗增殖活性

- 木樨草素衍生物表现出抗氧化和抗增殖活性。从甘蔗汁中分离出的特定木樨草素衍生物对乳腺癌细胞显示出更高的选择性,并具有显着的抗氧化特性 (Duarte-Almeida et al., 2007)。

抗炎作用

- 对木樨草素的研究表明它具有抗炎特性。在一项使用巨噬细胞的研究中,发现木樨草素可以抑制促炎细胞因子的产生并调节关键的炎症通路 (Lee & Imm, 2017)。

作为营养保健品的潜力

- 木樨草素存在于谷物中,其健康促进作用促使人们提出将其开发为营养保健品。提出了代谢工程策略以增加其在小麦籽粒胚乳中的积累 (Zhou & Ibrahim, 2010)。

抗利什曼原虫和免疫调节作用

- 从树木瓜的叶子中分离出的木樨草素显示出显着的抗利什曼原虫活性和免疫调节作用,表明其在利什曼病治疗中的潜力 (Santos et al., 2017)。

未来方向

属性

IUPAC Name |

3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O13/c1-32-14-3-8(4-15(33-2)17(14)26)12-7-11(25)16-10(24)5-9(6-13(16)35-12)34-23-20(29)18(27)19(28)21(36-23)22(30)31/h3-7,18-21,23-24,26-29H,1-2H3,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWFFBNADKDQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tricin 7-glucuronoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32769-02-1 | |

| Record name | Tricin 7-glucuronoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1.5 °C | |

| Record name | Tricin 7-glucuronoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-phosphonooxymethyl] dihydrogen phosphate](/img/structure/B3327221.png)

![N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine](/img/structure/B3327234.png)

![(2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol](/img/structure/B3327240.png)